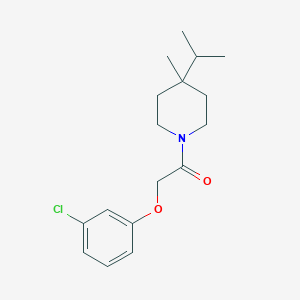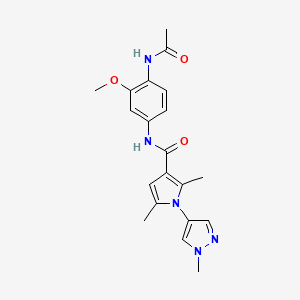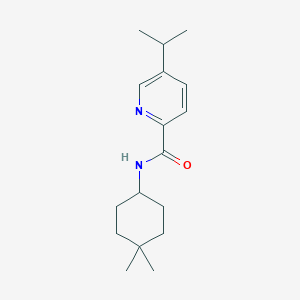
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves its interaction with various receptors and transporters in the body. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This may contribute to its potential as a treatment for addiction. 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and increase social interaction. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to decrease the growth of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various fields. Additionally, the synthesis method for 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation is the lack of studies on the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body. Further research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. In neuroscience, further studies could investigate its potential as a treatment for addiction and other neurological disorders. In oncology, studies could focus on optimizing the dosage and delivery of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone for maximum efficacy. Additionally, further research is needed to fully understand the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body and its potential as a therapeutic agent in other fields.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves the reaction of 3-chlorophenol with 4-methyl-4-propan-2-ylpiperidin-1-amine in the presence of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. This method has been reported to have a yield of 60-70% and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied for its effects on dopamine transporters and its potential as a treatment for addiction. In oncology, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13(2)17(3)7-9-19(10-8-17)16(20)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCOTGJQONTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)